molecular formula C18H19N3O B12910832 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- CAS No. 140214-77-3

1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-

Cat. No.: B12910832
CAS No.: 140214-77-3
M. Wt: 293.4 g/mol
InChI Key: ZSZYNPZYPSNALP-UHFFFAOYSA-N
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Description

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is a heterocyclic compound with the molecular formula C18H19N3O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a phthalazine ring system substituted with a phenyl group and an amino alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol typically involves the reaction of 4-phenylphthalazin-1-amine with butan-1-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is unique due to its specific combination of a phthalazine ring with a phenyl group and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

140214-77-3

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol

InChI

InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21)

InChI Key

ZSZYNPZYPSNALP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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